molecular formula C21H15NO3 B3055395 N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 64468-27-5

N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B3055395
CAS No.: 64468-27-5
M. Wt: 329.3 g/mol
InChI Key: YCDDCEIKPJDXNN-UHFFFAOYSA-N
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Description

N-Benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzopyranone core fused to a naphthalene system (benzo[f]chromene). The carboxamide group at the 2-position is substituted with a benzyl moiety, distinguishing it from other analogs. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

The synthesis of this compound follows a two-step procedure:

Formation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol with pyridine catalysis (93.1% yield) .

Conversion to the carboxamide by reacting the acid chloride intermediate with benzylamine in dichloromethane and triethylamine, followed by purification via column chromatography .

Key spectral data (inferred from analogs):

  • ¹H-NMR: Aromatic protons in the benzo[f]chromene core (δ 7.5–9.5 ppm), amide proton (δ ~9.8 ppm), and benzyl protons (δ ~4.5 ppm for CH₂, δ ~7.3 ppm for aromatic).
  • ESI-HRMS: Expected m/z ~360.12 [M + H]⁺ (based on molecular formula C₂₁H₁₅NO₃).

Properties

IUPAC Name

N-benzyl-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-20(22-13-14-6-2-1-3-7-14)18-12-17-16-9-5-4-8-15(16)10-11-19(17)25-21(18)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDCEIKPJDXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358396
Record name F0341-0290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64468-27-5
Record name F0341-0290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method starts with the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid to form 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . This intermediate is then subjected to amidation with benzylamine under appropriate conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The carboxamide derivatives vary in the substituent attached to the nitrogen atom. Key examples include:

Compound ID Substituent Yield (%) Melting Point (°C) Key Spectral Features (¹H-NMR) Reference
5a 3,5-Dimethylphenyl 74.4 277.1–279.2 δ 2.38 ppm (6H, CH₃), δ 9.82 (s, 1H, NH)
5c 4-(tert-Butyl)phenyl 22.7 180.2–181.9 δ 1.38 ppm (9H, C(CH₃)₃)
5d 4-Methoxyphenyl 61.2 259.3–261.8 δ 3.86 ppm (3H, OCH₃)
5f 4-Trifluoromethylphenyl 73.9 231.3–233.9 CF₃ group confirmed by ¹³C-NMR (δ ~120 ppm)
27 (Quinoline analog) Quinolin-3-yl N/A N/A Quinoline protons (δ 8.5–9.0 ppm)

Trends :

  • Steric hindrance : Bulky groups (e.g., tert-butyl in 5c ) reduce reaction yields.
  • Electronic effects : Electron-withdrawing groups (e.g., CF₃ in 5f ) lower melting points compared to electron-donating groups (e.g., OCH₃ in 5d ).
Comparison with Ester Derivatives

Ester analogs (6a–g) exhibit distinct properties due to their alkoxy groups:

Compound ID Substituent Yield (%) Melting Point (°C) Reference
6a Methyl 92.1 161.6–163.2
6b Ethyl 93.1 116.6–118.1
6d Isopropyl 85.2 95.2–97.9

Trend : Longer alkyl chains reduce melting points, likely due to decreased crystallinity.

Structural and Functional Insights

  • Core Structure : The benzo[f]chromene scaffold provides rigidity and planar aromaticity, facilitating π-π interactions in biological targets .
  • Amide vs. Ester : Carboxamides generally exhibit higher thermal stability and biological relevance compared to esters due to hydrogen-bonding capability .
  • Substituent Diversity : Electron-deficient aryl groups (e.g., CF₃ in 5f ) may enhance binding to hydrophobic pockets in enzymes, while electron-rich groups (e.g., OCH₃ in 5d ) improve solubility .

Biological Activity

N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the chromene class of compounds. This class is noted for its diverse biological activities, and this particular compound has been the subject of research due to its potential therapeutic applications, particularly in oncology.

Antiproliferative Properties

This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, particularly non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. Research indicates that this compound induces a dose- and time-dependent inhibition of cell proliferation, affecting key biochemical pathways related to cell cycle regulation and apoptosis induction.

The mechanism by which this compound exerts its biological effects involves the following pathways:

  • Cell Cycle Arrest : The compound causes arrest in the G1/S phase of the cell cycle, preventing cancer cells from progressing to mitosis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
  • Reactive Oxygen Species (ROS) Elevation : The treatment with this compound leads to increased levels of intracellular ROS, which can damage cellular components and trigger apoptotic pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceCell Line TestedIC50 ValueMechanism of ActionKey Findings
A54910 μMApoptosis inductionSignificant inhibition of proliferation observed.
NCI-H46012 μMCell cycle arrestInduces ROS production leading to apoptosis.
Various cancer linesNot specifiedMulti-target approachExhibits broad-spectrum anticancer activity.

Case Study 1: Anticancer Activity

In a study focused on NSCLC, this compound was administered to A549 and NCI-H460 cells. The results indicated a marked reduction in cell viability at concentrations as low as 10 μM, with flow cytometry analysis confirming an increase in apoptotic cells post-treatment.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9, which are crucial for executing the apoptotic program in cells. Moreover, the elevation of ROS was linked to mitochondrial dysfunction, a common pathway exploited by anticancer agents.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 2
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N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

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